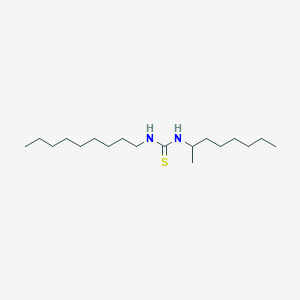
N-Nonyl-N'-octan-2-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nonyl-N’-octan-2-ylthiourea is a chemical compound belonging to the class of thioureas. Thioureas are organosulfur compounds with the general formula (R1R2N)(R3R4N)C=S. This particular compound features a nonyl group (a nine-carbon alkyl chain) and an octan-2-yl group (an eight-carbon alkyl chain with a substituent at the second position) attached to the thiourea moiety. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nonyl-N’-octan-2-ylthiourea can be synthesized through the reaction of primary amines with isothiocyanates. One common method involves the reaction of nonylamine with octan-2-yl isothiocyanate in an organic solvent such as chloroform or dichloromethane. The reaction typically proceeds at room temperature and yields the desired thiourea derivative after purification .
Industrial Production Methods
Industrial production of thioureas, including N-Nonyl-N’-octan-2-ylthiourea, often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-Nonyl-N’-octan-2-ylthiourea undergoes various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form sulfinyl and sulfonyl derivatives.
Reduction: Reduction of thioureas can yield corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
N-Nonyl-N’-octan-2-ylthiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-Nonyl-N’-octan-2-ylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The alkyl chains contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-Allylthiourea: Used as a nitrification inhibitor and in medical applications.
N,N’-Diethylthiourea: Employed in rubber vulcanization and as a corrosion inhibitor.
N,N’-Diphenylthiourea: Utilized in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Uniqueness
N-Nonyl-N’-octan-2-ylthiourea is unique due to its specific alkyl chain lengths and substitution pattern, which confer distinct physicochemical properties and biological activities. Its combination of hydrophobic and hydrogen-bonding interactions makes it a versatile compound for various applications .
Properties
CAS No. |
62549-42-2 |
|---|---|
Molecular Formula |
C18H38N2S |
Molecular Weight |
314.6 g/mol |
IUPAC Name |
1-nonyl-3-octan-2-ylthiourea |
InChI |
InChI=1S/C18H38N2S/c1-4-6-8-10-11-12-14-16-19-18(21)20-17(3)15-13-9-7-5-2/h17H,4-16H2,1-3H3,(H2,19,20,21) |
InChI Key |
FWTNOCBVIDNZNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=S)NC(C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















